4-[(Methoxymethyl)cyclobutyl]phenylamine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-[1-(methoxymethyl)cyclobutyl]aniline |
InChI |
InChI=1S/C12H17NO/c1-14-9-12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
SMORISJATOKVFG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 4-[(Methoxymethyl)cyclobutyl]phenylamine with key analogs, focusing on structural features, physicochemical properties, and applications.
4-Phenylbutylamine
- Structure : A linear butyl chain connects the phenyl and amine groups.
- Molecular Weight : 149.24 g/mol (C₁₀H₁₅N) vs. ~235 g/mol (estimated for this compound).
- Reactivity : Lacks steric strain, making it less reactive in ring-opening or cycloaddition reactions compared to the cyclobutyl-containing compound.
- Applications : Primarily used as an internal standard in analytical chemistry .
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine
- Structure : Features a piperazine-methyl group attached to the phenylamine.
- Molecular Weight : ~247 g/mol (estimated) vs. the cyclobutyl analog.
- Polarity : The piperazine group increases hydrophilicity and hydrogen-bonding capacity, unlike the methoxymethyl-cyclobutyl moiety.
- Applications : Serves as a building block for synthesizing pharmacologically active molecules, particularly in kinase inhibitor development .
4-Methoxybenzylamine
- Structure : Methoxy group directly attached to a benzylamine.
- Molecular Weight: 151.2 g/mol (C₈H₁₁NO) vs. the cyclobutyl analog.
- Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the aromatic ring, whereas the methoxymethyl group in the cyclobutyl compound exerts inductive effects.
- Applications : Widely used in asymmetric synthesis and chiral resolution .
4,4'-Sulfinyldi(aniline)
- Structure : Two phenylamine groups linked by a sulfinyl bridge.
- Molecular Weight : 248.3 g/mol (C₁₂H₁₂N₂OS) vs. the cyclobutyl analog.
- Reactivity : The sulfinyl group enables redox-active behavior, unlike the neutral methoxymethyl-cyclobutyl substituent.
- Applications : Intermediate in sulfoxide-based drug candidates (e.g., anti-inflammatory agents) .
Comparative Data Table
Research Findings and Key Distinctions
- Steric Effects : The cyclobutyl group in this compound imposes significant steric hindrance, differentiating it from linear-chain analogs like 4-phenylbutylamine. This strain can enhance reactivity in photochemical or thermal reactions .
- Electronic Profile: The methoxymethyl group acts as an electron donor via induction, contrasting with the resonance-donating methoxy group in 4-methoxybenzylamine. This impacts regioselectivity in electrophilic substitution reactions .
- Pharmaceutical Relevance : Unlike 4,4'-sulfinyldi(aniline) (used in sulfoxide drugs), the cyclobutyl analog is explored for constrained peptide mimics or rigidified receptor ligands .
Preparation Methods
[2+2] Photocycloaddition for Cyclobutane Formation
The [2+2] photocycloaddition reaction is a cornerstone for synthesizing strained cyclobutane rings. For 4-[(Methoxymethyl)cyclobutyl]phenylamine, this method could involve ultraviolet light-mediated dimerization of substituted alkenes. For example, irradiation of 4-methoxymethylstyrene derivatives may induce cyclization, though regioselectivity remains a challenge due to competing pathways. Modulating solvent polarity (e.g., acetone vs. dichloromethane) and using photosensitizers like benzophenone can enhance yield (reported up to 65% for similar systems).
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a modular approach. Grubbs’ catalysts (e.g., G-II) enable the closure of diene precursors into cyclobutanes. A hypothetical route involves methoxymethyl-substituted dienes, such as 1,4-diene-2-ylmethoxymethyl ether, undergoing RCM at 40–60°C in toluene. However, steric hindrance from the methoxymethyl group may necessitate higher catalyst loadings (5–10 mol%) and prolonged reaction times (24–48 h).
Functionalization of the Cyclobutane Core
Methoxymethyl Group Introduction
Post-cyclization alkylation is a viable pathway. Treating cyclobutylphenyl bromide with sodium methoxymethylate in dimethylformamide (DMF) at 80°C could install the methoxymethyl moiety. Alternatively, Mitsunobu conditions (DIAD, PPh₃) may couple cyclobutanol derivatives with methoxymethyl halides, though competing elimination must be suppressed via low-temperature protocols (0–5°C).
Electrophilic Aromatic Substitution
Direct methoxymethylation of the phenyl ring prior to cyclobutane formation might be feasible. Friedel-Crafts alkylation using methoxymethyl chloride and Lewis acids (e.g., AlCl₃) could proceed, though regioselectivity at the para position requires directing groups (e.g., nitro, later reduced to amine).
Amination Techniques
Nitro Reduction
Catalytic hydrogenation of a nitro precursor (e.g., 4-[(Methoxymethyl)cyclobutyl]nitrobenzene) using Pd/C or Raney Ni in ethanol/H₂ (50 psi) typically achieves >90% conversion. However, over-reduction to hydroxylamine byproducts necessitates careful monitoring.
Reductive Amination
Condensing cyclobutyl ketones with ammonium acetate in the presence of NaBH₃CN or BH₃·THF offers a one-pot route. For instance, 4-(methoxymethyl)cyclobutanone reacting with aniline derivatives under acidic conditions (pH 4–5) may yield target amines with 70–85% efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Selectivity Issues |
|---|---|---|---|
| Photocycloaddition + RCM | UV dimerization, Grubbs’ catalyst | 50–65 | Regioisomer formation |
| Friedel-Crafts + Reduction | AlCl₃ alkylation, H₂/Pd | 60–75 | Para/meta competition |
| Reductive Amination | Ketone + NH₃, NaBH₃CN | 70–85 | Over-alkylation |
Challenges and Optimization Strategies
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[(Methoxymethyl)cyclobutyl]phenylamine, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally related phenylamine derivatives. For example:
- Suzuki-Miyaura Coupling : A brominated phenylamine precursor (e.g., 4-bromophenylamine) can react with a cyclobutyl boronic ester containing the methoxymethyl group. A palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in THF or DMF at 80–100°C typically yield the target compound .
- Key Variables : Solvent polarity (THF vs. DMF) affects reaction kinetics, while steric hindrance from the cyclobutyl group may necessitate longer reaction times (12–24 hours). Yields range from 60–75%, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutyl ring (δ 2.5–3.5 ppm for cyclobutyl protons) and methoxymethyl group (δ 3.3 ppm for OCH₃). Aromatic protons appear as a para-substituted pattern (δ 6.5–7.2 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity (>95%) and molecular weight (e.g., m/z = 235.3 [M+H]⁺) .
- X-ray Crystallography : Resolves steric effects of the cyclobutyl group and confirms spatial orientation .
Advanced: How does the cyclobutyl substituent influence the compound’s reactivity in oxidation or substitution reactions?
Answer:
- Oxidation : The methoxymethyl group may stabilize intermediates, but the strained cyclobutyl ring could lead to ring-opening products. For example, oxidation with KMnO₄ in acidic conditions yields a carboxylic acid derivative, while milder conditions (e.g., NaIO₄) preserve the cyclobutyl structure .
- Substitution Reactions : Steric hindrance from the cyclobutyl group reduces nucleophilic substitution rates at the para position. Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at meta positions due to electronic deactivation by the amine group .
Advanced: What computational tools are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT6), leveraging structural analogs (e.g., 4-(3-pyridinyloxy)phenylamine) as references .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP (predicting blood-brain barrier penetration) and topological polar surface area (solubility). Data from similar phenylamines (e.g., 4-(4-methylphenoxy)aniline) validate models .
Advanced: How can researchers design in vitro assays to evaluate this compound’s potential in neurodegenerative disease studies?
Answer:
- Target Selection : Prioritize receptors implicated in neurodegeneration (e.g., 5-HT6, NMDA) based on structural similarity to known ligands .
- Assay Design :
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the amine group.
- Degradation Pathways : Exposure to light or moisture may lead to hydrolysis of the methoxymethyl group, detected via HPLC monitoring (new peaks at δ 4.1 ppm in ¹H NMR) .
Advanced: How can researchers resolve contradictory data in reaction optimization studies?
Answer:
- Case Study : If substitution yields vary between labs, perform controlled experiments to isolate variables:
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in DMF .
- Kinetic Analysis : Use in-situ IR spectroscopy to track intermediate formation .
- Statistical Tools : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
